molecular formula C19H21ClN2O3S B2479989 5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide CAS No. 681841-55-4

5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide

Cat. No. B2479989
CAS RN: 681841-55-4
M. Wt: 392.9
InChI Key: BFTMVRKKIJSQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as indolines . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The molecular formula of the compound is C19H21ClN2O3S .


Molecular Structure Analysis

The molecular structure of this compound includes an indole nucleus, which is also known as benzopyrrole. This nucleus contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . The average mass of the compound is 392.900 Da .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. The indole moiety is known for its anticancer properties, and the sulfonamide group enhances its effectiveness by improving solubility and bioavailability. Studies have demonstrated that derivatives of indole can induce apoptosis in cancer cells, making them promising candidates for chemotherapy .

Antiviral Applications

Indole derivatives, including this compound, have been investigated for their antiviral properties. They have shown efficacy against a range of viruses, including influenza and HIV. The presence of the sulfonamide group can enhance the antiviral activity by interacting with viral enzymes and inhibiting their function .

Anti-inflammatory Agents

This compound has potential as an anti-inflammatory agent. The indole structure is known to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. The addition of the sulfonamide group can further enhance this effect, making it a potent anti-inflammatory compound .

Antimicrobial Research

The compound has been studied for its antimicrobial properties. Indole derivatives are known to exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The sulfonamide group can enhance this activity by increasing the compound’s ability to penetrate microbial cell walls and inhibit essential enzymes .

Neuroprotective Agents

Research has shown that indole derivatives can have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier and its antioxidant properties make it a promising candidate for neuroprotection .

Antioxidant Properties

This compound has demonstrated significant antioxidant activity, which is crucial in protecting cells from oxidative stress. The indole moiety can scavenge free radicals, and the sulfonamide group can enhance this effect, making it a potent antioxidant .

Antidiabetic Research

Indole derivatives have been explored for their potential in managing diabetes. They can modulate insulin secretion and improve glucose uptake in cells. The sulfonamide group can enhance these effects, making this compound a promising candidate for antidiabetic drugs .

Antimalarial Applications

The compound has shown potential in antimalarial research. Indole derivatives can inhibit the growth of Plasmodium species, the parasites responsible for malaria. The sulfonamide group can enhance the compound’s ability to target and inhibit essential enzymes in the parasite .

These applications highlight the diverse potential of 5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide in various fields of scientific research. Each application leverages the unique properties of the indole and sulfonamide groups to address different biological challenges.

A brief review of the biological potential of indole derivatives Synthesis of indole derivatives as prevalent moieties present in selected alkaloids Synthesis and therapeutic potential of imidazole containing compounds A brief review of the biological potential of indole derivatives

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing a variety of indole derivatives, including “5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide”, and investigating their biological activities.

properties

IUPAC Name

5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-12-4-6-17-16(10-12)15(13(2)22-17)8-9-21-26(23,24)19-11-14(20)5-7-18(19)25-3/h4-7,10-11,21-22H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTMVRKKIJSQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.